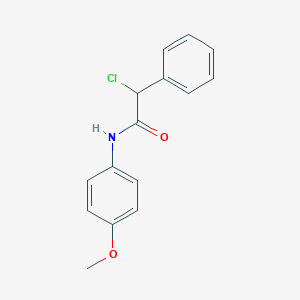

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

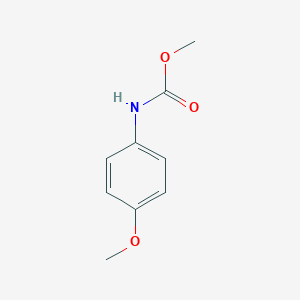

“2-chloro-N-(4-methoxyphenyl)nicotinamide” is a chemical compound with the CAS Number: 56149-30-5 . It has a molecular weight of 262.7 .

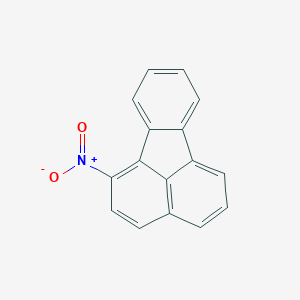

Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-methoxyphenyl)nicotinamide” is 1S/C13H11ClN2O2/c1-18-10-6-4-9 (5-7-10)16-13 (17)11-3-2-8-15-12 (11)14/h2-8H,1H3, (H,16,17) .Physical And Chemical Properties Analysis

“2-chloro-N-(4-methoxyphenyl)nicotinamide” is a solid at room temperature .Applications De Recherche Scientifique

Apoptosis Induction in Cancer Research

This compound has been identified as a potent inducer of apoptosis, particularly in cancer cells. It activates caspase-3, a critical enzyme in the execution phase of cell apoptosis . This activity is significant for cancer research, as inducing apoptosis in cancer cells is a primary strategy for cancer therapy.

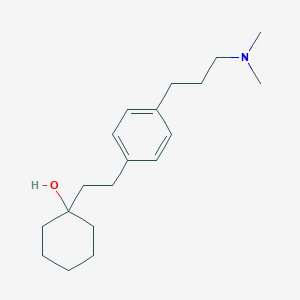

Tubulin Polymerization Inhibition

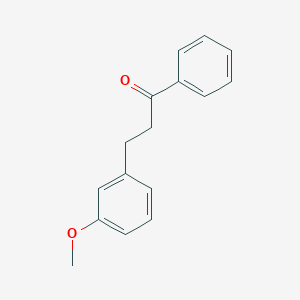

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide: has shown the ability to inhibit tubulin polymerization . This is crucial in the development of anticancer agents since the disruption of microtubule function can lead to cell cycle arrest and apoptosis in cancer cells.

Overcoming Drug Resistance

The compound’s efficacy in cells overexpressing ABC transporter Pgp-1 suggests its potential in overcoming drug resistance . Pgp-1 is often overexpressed in cancer cells, leading to the efflux of drugs and resistance to chemotherapy.

In Vivo Efficacy in Tumor Models

It has demonstrated high in vivo activity in human breast and prostate cancer mouse models, such as MX-1 and PC-3 tumor models . This suggests its potential for further development into a therapeutic agent.

Chemical Intermediate in Synthesis

As a chemical intermediate, this compound can be used in the synthesis of various quinazoline derivatives, which have diverse biological activities . This makes it valuable in medicinal chemistry for the development of new drugs.

Study of Cell Proliferation

The compound has been used to study cell proliferation processes due to its potent inhibitory effect on cell growth, with a GI50 of 2 nM in T47D cells . This can help understand the mechanisms of cell growth and identify targets for therapeutic intervention.

Safety and Hazards

Mécanisme D'action

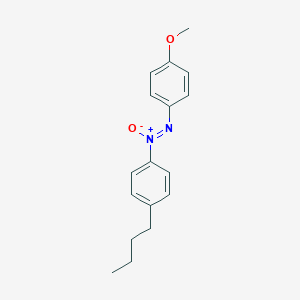

Target of Action

The primary target of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s ability to inhibit tubulin polymerization leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of tubulin polymerization by 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide affects several biochemical pathways. Most notably, it impacts the cell cycle and apoptotic pathways . The disruption of microtubule formation prevents cells from completing mitosis, leading to cell cycle arrest. This triggers the apoptotic pathway, resulting in cell death .

Pharmacokinetics

It is known that the compound isnot a substrate for the ABC transporter Pgp-1 , which suggests that it may have good bioavailability and could potentially overcome drug resistance mechanisms associated with this transporter.

Result of Action

The result of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide’s action is the induction of apoptosis . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell cycle arrest. This triggers programmed cell death, effectively eliminating the affected cells .

Propriétés

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZSSOCBQJYQNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585360 |

Source

|

| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10295-48-4 |

Source

|

| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.